2-Butoxy-6-fluorobenzaldehyde
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Overview
Description
2-Butoxy-6-fluorobenzaldehyde is a chemical compound belonging to the aldehyde family. It is characterized by the presence of a butoxy group and a fluorine atom attached to a benzaldehyde core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-6-fluorobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the butoxy group replaces a hydrogen atom on the benzaldehyde ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 2-Butoxy-6-fluorobenzoic acid.
Reduction: 2-Butoxy-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Butoxy-6-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison:
2-Fluorobenzaldehyde: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Butoxybenzaldehyde: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
2-Methoxy-6-fluorobenzaldehyde: Contains a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.
2-Butoxy-6-fluorobenzaldehyde stands out due to the combined presence of both the butoxy and fluorine substituents, which can impart unique chemical and physical properties to the compound.
Properties
IUPAC Name |
2-butoxy-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-7-14-11-6-4-5-10(12)9(11)8-13/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGQFNLOWCXEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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